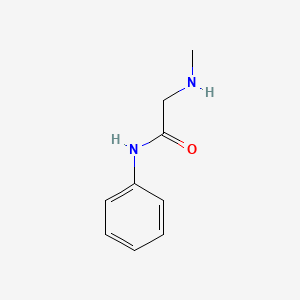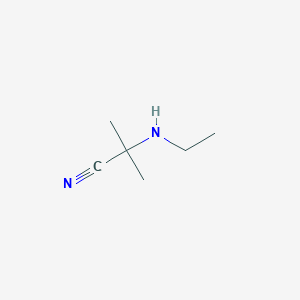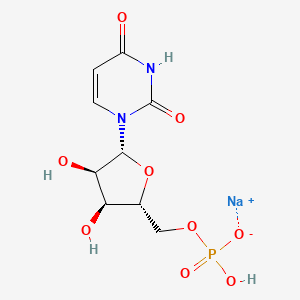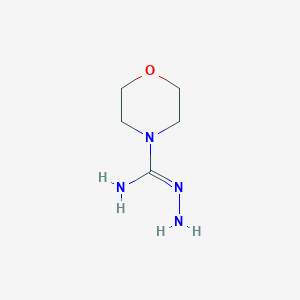
2-(methylamino)-N-phenylacetamide
Overview
Description
This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role or use in industry or research would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The conditions required for these reactions and the products formed would also be discussed.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Anticonvulsant Activity : Several studies have explored the anticonvulsant properties of derivatives of 2-(methylamino)-N-phenylacetamide. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have been synthesized and evaluated for their anticonvulsant activity, especially against seizures induced by maximal electroshock. Compounds with specific substituents on the N-phenyl ring showed promising activity in this regard (Soyer et al., 2004). Another study synthesized and evaluated omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives for anticonvulsant activity, identifying certain compounds as particularly effective (Aktürk et al., 2002).
Estrogen-Like Effects : Research on 2-phenylacetamide isolated from the seeds of Lepidium apetalum revealed estrogen-like effects in vitro and in vivo. This compound could potentially be used in the treatment of perimenopause syndrome (Zeng et al., 2018).
Antileishmanial Agent : A novel quinoline derivative, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, has been synthesized and shown to be a potent antileishmanial agent, exhibiting significant activity against the parasite in animal models. This suggests potential for further exploration as an antileishmanial drug (Sahu et al., 2002).
Synthesis and Characterization : Efficient synthesis methods for related compounds, like 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, have been developed. These compounds have been characterized using techniques like NMR and mass analyses, indicating their potential for various applications (Srivani et al., 2018).
Fluorescence Spectroscopy : Studies on 2-phenylacetamide clusters using techniques like fluorescence excitation and IR-UV ion-depletion spectroscopy have provided insights into the hydration of primary amides. This is important for understanding the molecular interactions and properties of these compounds (Robertson et al., 2001).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be described.
Future Directions
This would involve a discussion of current research on the compound and potential future applications or areas of study.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common or newly synthesized compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information. Please provide the common name or any other identifiers for the compound if available.
properties
IUPAC Name |
2-(methylamino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJKIOOIVUFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)

![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)










![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)